5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family This compound is characterized by the presence of an amino group, a trifluoromethyl-substituted phenyl ring, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile
- 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide
Uniqueness
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9F3N4O |
---|---|
Molecular Weight |
270.21 g/mol |
IUPAC Name |
5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)6-1-3-7(4-2-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19) |
InChI Key |
QUXUMRVWDQQQTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C(=O)N)N |
Origin of Product |
United States |
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